molecular formula C19H16N4 B11833262 6,9-Dibenzyl-9H-purine CAS No. 160516-06-3

6,9-Dibenzyl-9H-purine

Cat. No.: B11833262
CAS No.: 160516-06-3
M. Wt: 300.4 g/mol
InChI Key: YWMIDKOXBBMSTB-UHFFFAOYSA-N
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Description

6,9-Dibenzyl-9H-purine is a purine derivative characterized by the presence of benzyl groups at the 6 and 9 positions of the purine ring. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dibenzyl-9H-purine typically involves the use of 2,6-dichloropurine as a starting material. The synthetic route includes a three-step sequence:

    Nucleophilic Substitution: The 2,6-dichloropurine undergoes nucleophilic substitution with benzylamine to introduce the benzyl groups at the 6 and 9 positions.

    Microwave Irradiation: The reaction is facilitated by microwave irradiation, which significantly reduces the reaction time and improves yield.

    Purification: The final product is purified using standard chromatographic techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,9-Dibenzyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzylamine in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Introduction of various functional groups at the purine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,9-Dibenzyl-9H-purine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6,9-Dibenzyl-9H-purine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapies.

Properties

CAS No.

160516-06-3

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

6,9-dibenzylpurine

InChI

InChI=1S/C19H16N4/c1-3-7-15(8-4-1)11-17-18-19(21-13-20-17)23(14-22-18)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

YWMIDKOXBBMSTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

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